1-(2,4-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a 2,4-dimethylphenyl group at the 1-position and an ethyl group at the 5-position.
Mechanism of Action
Target of Action:
The primary target of this compound is Tyrosine-protein kinase SYK . SYK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various transmembrane receptors, including classical immunoreceptors like the B-cell receptor (BCR) .
Mode of Action:
The compound interacts with SYK, leading to its activation. Once activated, SYK phosphorylates several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR. These phosphorylation events promote cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Biochemical Pathways:
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway. Binding of extracellular growth factors to tyrosine receptor kinases activates PI3K, which produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). The compound binds to PI(3,4,5)P3 through its pleckstrin homology (PH) domain, promoting SYK activation and downstream signaling .
Result of Action:
The compound’s action leads to increased cell survival, proliferation, and protein synthesis. It may also impact immune responses due to its interaction with BCR signaling .
Biochemical Analysis
Biochemical Properties
1-(2,4-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one has been found to interact with various enzymes and proteins. For instance, some pyrazolo[3,4-d]pyrimidines have been reported to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition of its activity .
Cellular Effects
In terms of cellular effects, 1-(2,4-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one has been reported to exhibit cytotoxic activities against various cell lines . It can influence cell function by altering cell signaling pathways and affecting gene expression .
Molecular Mechanism
The molecular mechanism of action of 1-(2,4-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to inhibit CDK2, which can lead to alterations in cell cycle progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with formamide or a similar reagent to yield the desired pyrazolopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the pyrazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, amines, or thiols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: The parent compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with potential anticancer properties.
Uniqueness
1-(2,4-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 2,4-dimethylphenyl group enhances its binding affinity to molecular targets, while the ethyl group at the 5-position contributes to its overall stability and bioavailability.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-4-18-9-16-14-12(15(18)20)8-17-19(14)13-6-5-10(2)7-11(13)3/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISXQCNGROLMIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)C=NN2C3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.